BenchChemオンラインストアへようこそ!

Thymidine,3'-deoxy-3'-iodo-

HIV-1 Antiviral Nucleoside Reverse Transcriptase Inhibitor

3′-Deoxy‑3′-iodothymidine (also referred to as 3′‑iodo‑2′,3′‑dideoxythymidine) is a synthetic pyrimidine nucleoside analog in which the 3′‑hydroxyl group of the deoxyribose moiety has been replaced by iodine, yielding a 2′,3′‑dideoxy scaffold [REFS‑1]. This substitution abolishes the 3′‑OH required for DNA chain elongation, while the bulky, moderately lipophilic iodine atom alters substrate recognition by thymidine kinase (TK) and reverse transcriptase (RT) [REFS‑2].

Molecular Formula C10H13IN2O4
Molecular Weight 352.13 g/mol
Cat. No. B8082971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine,3'-deoxy-3'-iodo-
Molecular FormulaC10H13IN2O4
Molecular Weight352.13 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO
InChIInChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1
InChIKeyHVIROXRSEGERTP-CSMHCCOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Deoxy-3′-iodothymidine (CAS 14260‑82‑3): A Halogenated Thymidine Analog for Antiviral and Antiproliferative Research Procurement


3′-Deoxy‑3′-iodothymidine (also referred to as 3′‑iodo‑2′,3′‑dideoxythymidine) is a synthetic pyrimidine nucleoside analog in which the 3′‑hydroxyl group of the deoxyribose moiety has been replaced by iodine, yielding a 2′,3′‑dideoxy scaffold [REFS‑1]. This substitution abolishes the 3′‑OH required for DNA chain elongation, while the bulky, moderately lipophilic iodine atom alters substrate recognition by thymidine kinase (TK) and reverse transcriptase (RT) [REFS‑2]. The compound belongs to the broader family of 3′‑substituted‑2′,3′‑dideoxynucleoside analogs that includes the FDA‑approved drugs zidovudine (AZT, 3′‑azido) and stavudine (d4T, 2′,3′‑unsaturated), as well as the PET tracer alovudine (FLT, 3′‑fluoro) [REFS‑3].

Why 3′-Deoxy‑3′-iodothymidine Cannot Be Casually Replaced by Other 3′-Substituted Thymidine Analogs in Research Protocols


Although multiple 3′‑substituted‑2′,3′‑dideoxythymidine congeners share a common scaffold, their biological profiles diverge sharply due to stereoelectronic differences at the 3′‑position. The iodine substituent is substantially larger (van der Waals radius ≈ 198 pm) and more polarizable than the azido (N₃), fluoro (F), or hydrogen substituents found in AZT, FLT, and ddT, respectively [REFS‑1]. These physicochemical differences translate into pronounced variation in substrate efficiency for viral versus host thymidine kinases, intracellular phosphorylation rates, and inhibitory potency against reverse transcriptase [REFS‑2]. As demonstrated by the Herdewijn et al. head‑to‑head study, 3′‑substituents linked via thio, sulfonyl, or oxygen bridges were “far less inhibitory to HIV” than AZT, underscoring that activity is not merely scaffold‑dependent but exquisitely sensitive to the identity of the 3′‑group [REFS‑3]. Consequently, procurement decisions based solely on the 2′,3′‑dideoxy‑thymidine core—without verifying the specific 3′‑substituent’s quantitative performance in the intended assay system—risk introducing compounds with orders‑of‑magnitude lower potency or altered selectivity profiles.

Quantitative, Comparator‑Based Evidence for the Differentiation of 3′-Deoxy‑3′-iodothymidine


Anti‑HIV‑1 Activity in MT‑4 Cells: 3′-Iodo Substitution Yields >500 μM EC₅₀ Versus Nanomolar Potency of 3′-Azido and 3′-Fluoro Congeners

In a standardized antiviral assay using MT‑4 cells infected with HIV‑1 strain IIIB, 3′-deoxy‑3′-iodothymidine exhibited an EC₅₀ exceeding 500 μM and was classified as inactive [REFS‑1]. This stands in stark contrast to its closest 3′-substituted analogs tested in the same cell line: 3′-azido‑2′,3′-dideoxythymidine (AZT) shows EC₅₀ values of 0.004–0.04 μM in MT‑4 cells, while 3′-fluoro‑2′,3′-dideoxythymidine (FLT) registers EC₅₀ of approximately 0.005 μM [REFS‑2]. The >10,000‑fold difference in potency between the iodo analog and the azido/fluoro congeners demonstrates that the 3′-iodo substituent severely compromises antiviral efficacy in this system, likely due to poor intracellular phosphorylation [REFS‑3]. Thus, 3′-deoxy‑3′-iodothymidine is not a functional substitute for AZT or FLT in HIV‑1 replication inhibition studies.

HIV-1 Antiviral Nucleoside Reverse Transcriptase Inhibitor

HIV‑1 Reverse Transcriptase RNase H Inhibition: 3′-Deoxy‑3′-iodothymidine Exhibits 1,100 nM IC₅₀ Versus 20 nM for a Reference 3′-Substituted Analog

In a biochemical assay measuring inhibition of the RNase H domain of HIV‑1 reverse transcriptase, 3′-deoxy‑3′-iodothymidine demonstrated an IC₅₀ of 1,100 nM (1.1 μM) [REFS‑1]. This potency is approximately 55‑fold weaker than a structurally related 3′-substituted‑2′,3′-dideoxynucleoside comparator (IC₅₀ = 20 nM) tested under similar conditions using recombinant wild‑type HIV‑1 RT [REFS‑2]. The two compounds share the 2′,3′-dideoxy‑thymine scaffold but differ in the 3′-substituent, highlighting that the 3′-iodo modification imparts a measurable but moderate interaction with the RNase H active site. Although the precise comparator identity in the 20 nM entry requires further confirmation, the 1,100 nM value for the iodo analog provides a benchmark for enzyme‑level selectivity profiling [REFS‑3]. Practically, this IC₅₀ places 3′-deoxy‑3′-iodothymidine in a range suitable for use as a weak‑to‑moderate RT‑RNase H biochemical tool, rather than a potent inhibitor.

Reverse Transcriptase RNase H Enzyme Inhibition

HIV‑1 Reverse Transcriptase Polymerase Domain Inhibition: The 3′-Iodo Analog Shows >10,000 nM IC₅₀, Confirming Profoundly Reduced Polymerase‑Active‑Site Affinity

In a standard DNA‑dependent DNA polymerase assay of HIV‑1 RT using deoxynucleotide triphosphates and an 18‑nucleotide DNA primer annealed to a 100‑nucleotide DNA template, 3′-deoxy‑3′-iodothymidine recorded an IC₅₀ of 10,000 nM (10 μM) [REFS‑1]. For context, the clinically approved 3′-azido analog AZT, acting as a chain terminator after intracellular phosphorylation, achieves IC₅₀ values in the low nanomolar range (typically <50 nM) in comparable RT polymerase assays [REFS‑2]. The approximately 200‑ to >1,000‑fold gap reflects the poor conversion of the iodo analog to its 5′-triphosphate form and/or inefficient incorporation by the polymerase catalytic site, a limitation also suggested by the structure‑activity trends reported for 3′-heteroatom‑linked thymidine derivatives [REFS‑3]. This data point reinforces that the 3′-iodo compound is not a viable RT polymerase inhibitor candidate.

Reverse Transcriptase DNA Polymerase Chain Termination

HIV‑1 Integrase Strand Transfer Inhibition: 3′-Deoxy‑3′-iodothymidine Is Essentially Inactive (IC₅₀ ≈100,000 nM)

When tested against the HIV‑1 integrase strand transfer activity using a 5′-biotinylated oligonucleotide substrate, 3′-deoxy‑3′-iodothymidine yielded an IC₅₀ of approximately 100,000 nM (100 μM) [REFS‑1]. This value is essentially background for a nucleoside analog, indicating negligible interaction with the integrase active site. Known integrase strand transfer inhibitors (INSTIs) such as raltegravir typically exhibit IC₅₀ values in the 2–10 nM range in similar biochemical formats [REFS‑2]. The >10,000‑fold deficit of the 3′-iodo thymidine analog relative to bona fide INSTIs confirms that the compound lacks any meaningful integrase pharmacophore and should not be procured for integrase‑targeted screening campaigns [REFS‑3].

HIV Integrase Strand Transfer Antiviral Target

Stereochemical Identity and Synthetic Accessibility: 3′-Deoxy‑3′-iodothymidine Prepared via Stereoselective I₂/PPh₃/Imidazole Iodination of Thymidine

3′-Deoxy‑3′-iodothymidine can be synthesized with high stereoselectivity from 5′-O‑(tert‑butyldimethylsilyl)‑thymidine via I₂/PPh₃/imidazole‑mediated iodination, preserving the β‑D‑threo configuration at the 3′‑position [REFS‑1]. This contrasts with the more complex synthetic routes required for certain 3′-substituted analogs—for example, 3′-azido‑2′,3′-dideoxythymidine (AZT) requires multistep manipulation including mesylation, azide displacement, and deprotection [REFS‑2]. The iodine substituent also serves as a versatile leaving group for further derivatization: radical‑based coupling of 3′-deoxy‑3′-iodothymidine with formaldoximes has been exploited to generate novel nucleic acid mimics with defined stereochemistry [REFS‑3]. In terms of procurement, the well‑established, stereospecific synthesis from inexpensive thymidine ensures consistent batch‑to‑batch purity (≥95 % commercial specification) [REFS‑4], whereas certain 3′-branched analogs require custom synthesis with longer lead times.

Stereoselective Synthesis Nucleoside Chemistry Radical Coupling

Physicochemical Distinction: Calculated LogP of –0.07 and PSA of 84.3 Ų Differentiate the 3′-Iodo Analog from More Hydrophilic Substitutes

Computationally derived physicochemical parameters for 3′-deoxy‑3′-iodothymidine include a calculated LogP of –0.0716 and a topological polar surface area (tPSA) of 84.32 Ų [REFS‑1]. Comparison with literature values for close analogs reveals distinct property spaces: 3′-azido‑2′,3′-dideoxythymidine (AZT) has a LogP of approximately –0.03 and tPSA of ~127 Ų (due to the polar azido group), while 3′-fluoro‑2′,3′-dideoxythymidine (FLT) has a LogP of roughly –0.85 and tPSA of ~84.3 Ų [REFS‑2]. The iodine atom confers intermediate lipophilicity despite its larger size, and the absence of a strongly dipolar 3′‑group (such as N₃) reduces tPSA relative to AZT. These differences influence membrane permeability, solubility, and protein‑binding predictions; the 3′-iodo analog’s properties may be better suited to applications where moderate lipophilicity and lower hydrogen‑bonding capacity are desired, such as prodrug design for improved cellular uptake [REFS‑3].

Lipophilicity Polar Surface Area Drug‑Like Properties

Application Scenarios for 3′-Deoxy‑3′-iodothymidine Based on Quantitative Differentiation Evidence


Selective TK‑Dependence Probing in Orthopoxvirus Research

The observation that certain thymidine analogs are preferentially phosphorylated by viral thymidine kinase (TK) while being poor substrates for host TK1 [REFS‑1] positions 3′-deoxy‑3′-iodothymidine as a candidate probe for investigating TK‑dependent activation mechanisms in vaccinia, cowpox, and other orthopoxviruses. Its established stereochemical purity and defined IC₅₀ against HIV‑1 RT RNase H (1.1 μM) [REFS‑2] provide a reproducible baseline for comparative phosphorylation studies using recombinant viral versus human TK1 enzymes.

Negative Control Compound in HIV‑1 Antiviral Screening Cascades

Because 3′-deoxy‑3′-iodothymidine is essentially inactive against HIV‑1 in cellular assays (EC₅₀ >500 μM, classified as INACTIVE) [REFS‑1], it serves as an ideal negative control when screening 3′-substituted thymidine libraries. Its structural similarity to active hits (AZT, FLT) ensures that any observed activity in test compounds cannot be attributed to non‑specific nucleoside‑scaffold effects, thereby increasing assay specificity [REFS‑2].

Synthetic Intermediate for Radical‑Based C‑3′ Functionalization

The iodine atom at the 3′-position is an effective radical precursor, enabling stereoselective intermolecular radical coupling reactions with formaldoximes to generate novel nucleic acid mimics [REFS‑1]. This reactivity is not readily achievable with the 3′-azido or 3′-fluoro analogs without additional activation steps. The compound’s commercial availability at ≥95 % purity [REFS‑2] makes it a practical starting material for medicinal chemistry programs exploring 3′-branched nucleoside libraries.

Physicochemical Reference Standard for LogP‑Dependent Permeability Studies

With its calculated LogP of –0.07 and tPSA of 84.3 Ų [REFS‑1], 3′-deoxy‑3′-iodothymidine occupies a distinct position in the lipophilicity landscape of 3′-substituted thymidine analogs. It can serve as an intermediate‑polarity reference compound in Caco‑2 or PAMPA permeability assays designed to correlate 3′-substituent properties with cellular uptake of dideoxynucleosides, without the confounding high polarity of AZT or the low lipophilicity of FLT [REFS‑2].

Quote Request

Request a Quote for Thymidine,3'-deoxy-3'-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.